molecular formula C25H21FN4O2 B11498542 2'-Amino-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-Amino-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11498542
M. Wt: 428.5 g/mol
InChI Key: ZNIQBDOAKBDKGR-UHFFFAOYSA-N
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Description

2’-Amino-1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole and quinoline moiety in its structure makes it a significant compound in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2’-Amino-1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps. One common method starts with the condensation of 4-fluoroaniline with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone. Finally, under alkaline conditions, oxidation with hydrogen peroxide yields the desired compound .

Chemical Reactions Analysis

2’-Amino-1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, especially at the para position relative to the fluorine atom.

    Cyclization: The compound can undergo cyclization reactions to form different spiro derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2’-Amino-1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The indole and quinoline moieties allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2’-Amino-1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2'-amino-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C25H21FN4O2/c1-24(2)11-19-21(20(31)12-24)25(16-5-3-4-6-18(16)29-23(25)32)17(13-27)22(28)30(19)15-9-7-14(26)8-10-15/h3-10H,11-12,28H2,1-2H3,(H,29,32)

InChI Key

ZNIQBDOAKBDKGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=C(C=C5)F)N)C#N)C

Origin of Product

United States

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